molecular formula C5H6N6 B7944368 N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine CAS No. 135710-47-3

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine

Cat. No.: B7944368
CAS No.: 135710-47-3
M. Wt: 150.14 g/mol
InChI Key: ZZFJOLFIWIZLBZ-UHFFFAOYSA-N
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Description

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine is a compound belonging to the class of organic compounds known as pyridazines. These compounds are characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of the tetraazolo group adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridazine derivative with a methylating agent in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridazine compounds.

Scientific Research Applications

N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine: Unique due to the presence of the tetraazolo group.

    Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.

    Phenylpyridazines: Pyridazine rings substituted with phenyl groups.

Uniqueness

This compound stands out due to its tetraazolo group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

N-methyltetrazolo[1,5-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-6-4-2-3-5-7-9-10-11(5)8-4/h2-3H,1H3,(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFJOLFIWIZLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN2C(=NN=N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001270971
Record name N-Methyltetrazolo[1,5-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135710-47-3
Record name N-Methyltetrazolo[1,5-b]pyridazin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135710-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyltetrazolo[1,5-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001270971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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